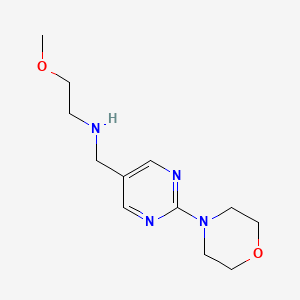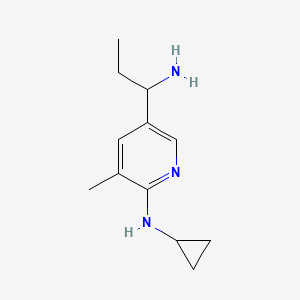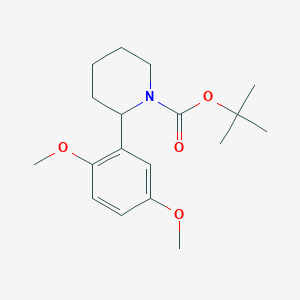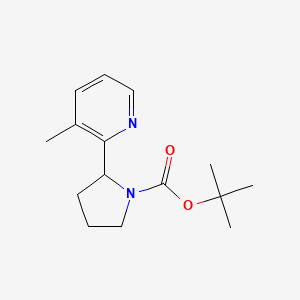
2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine is an organic compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine typically involves the reaction of 2-methoxyethanamine with a morpholinopyrimidine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines .
科学的研究の応用
2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . Molecular docking studies have revealed that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
類似化合物との比較
Similar Compounds
2-Methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)ethanamine: Similar in structure but with a different position of the morpholinopyrimidine group.
2-Methoxy-N-((2-pyridinyl)methyl)ethanamine: Contains a pyridine ring instead of a morpholinopyrimidine ring.
2-Methoxy-N-((2-morpholinopyridin-5-yl)methyl)ethanamine: Contains a morpholinopyridine ring instead of a morpholinopyrimidine ring.
Uniqueness
2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine is unique due to its specific structure, which allows it to interact with specific molecular targets and pathways, leading to its potential therapeutic applications .
特性
分子式 |
C12H20N4O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
2-methoxy-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H20N4O2/c1-17-5-2-13-8-11-9-14-12(15-10-11)16-3-6-18-7-4-16/h9-10,13H,2-8H2,1H3 |
InChIキー |
MFHBPBCKFLVACH-UHFFFAOYSA-N |
正規SMILES |
COCCNCC1=CN=C(N=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11802436.png)



![Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11802469.png)


![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11802491.png)
![8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine](/img/structure/B11802499.png)
![trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride](/img/structure/B11802511.png)
![Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate](/img/structure/B11802516.png)

